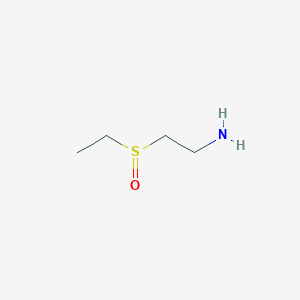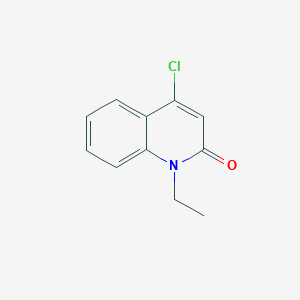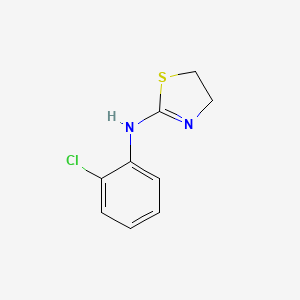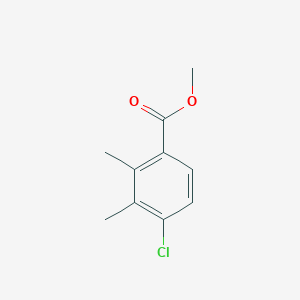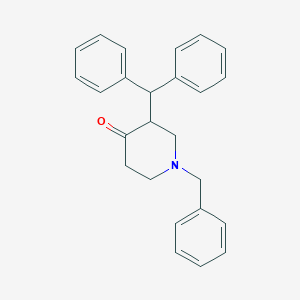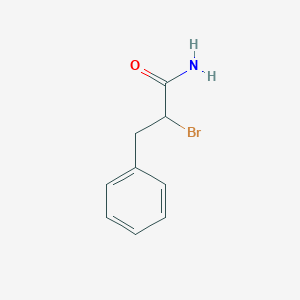
2-Bromo-3-phenylpropanamide
Vue d'ensemble
Description
2-Bromo-3-phenylpropanamide is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 . It is used as an intermediate in the synthesis of Diampromide Hydrochloride, which is a ring-opened analog of Fentanyl, an opioid analgesic with potency similar to morphine .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-phenylpropanamide is 1S/C9H10BrNO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Bromo-3-phenylpropanamide is a powder with a melting point of 128-130°C . Its density is predicted to be 1.489±0.06 g/cm3 .Applications De Recherche Scientifique
Chemoselective Reactions
- (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a derivative of 2-Bromo-3-phenylpropanamide, shows reactivity against dihaloalkanes and aldehydes, leading to the chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
Antimicrobial Activity
- 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, closely related to 2-Bromo-3-phenylpropanamide, exhibit low antimicrobial activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi (Grishchuk et al., 2013).
Radical Cyclization
- The study of propargyl bromoethers, which include 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-propargyloxypropanamide, has demonstrated the potential for selective radical cyclization to produce tetrahydrofuran derivatives (Esteves et al., 2007).
Kinetic Studies
- Investigations into the elimination kinetics of 1-bromo-3-phenylpropane, a structurally similar compound, have provided insights into the gas-phase reactions and anchimeric assistance provided by the phenyl group (Chuchani & Martín, 1990).
Rotational Isomer Studies
- N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide has been used as a model to study atropisomers, important for understanding asymmetric Hartwig oxindole cyclizations (Mandel et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding contact with skin and eyes, and not breathing in mist/vapors/spray .
Mécanisme D'action
Target of Action
It’s worth noting that brominated compounds often exhibit antimicrobial properties .
Mode of Action
Brominated compounds often work by disrupting the microbial cell wall or inhibiting essential enzymes .
Biochemical Pathways
Brominated compounds often interfere with various metabolic processes in microbes, leading to their death .
Result of Action
Brominated compounds often result in the death of microbes by disrupting their metabolic processes .
Propriétés
IUPAC Name |
2-bromo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJESFDVRFIKQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




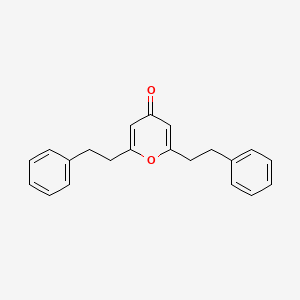

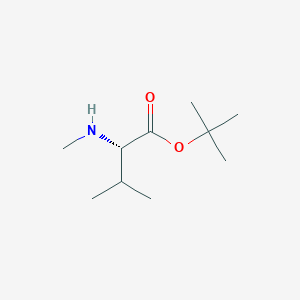

![{(1R,3R,5S)-3,5-Dihydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]cyclopentyl}acetic acid](/img/structure/B3272103.png)
